[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol
Overview
Description
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol: is a fluorinated organic compound with the molecular formula C6H7F3N2O. It is characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol typically involves the reaction of 2,2,2-trifluoroethyl hydrazine with an appropriate aldehyde or ketone to form the pyrazole ring. This intermediate is then subjected to reduction reactions to introduce the methanol group. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways involving fluorinated substrates .
Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets. Additionally, the compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol: Similar structure with a different position of the methanol group.
2,2,2-Trifluoroethanol: A simpler fluorinated alcohol used in various applications.
N-2,2,2-Trifluoroethylisatin Ketimines: Fluorinated compounds used in organic synthesis.
Uniqueness: The uniqueness of [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol lies in its specific combination of the trifluoroethyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c7-6(8,9)4-11-2-5(3-12)1-10-11/h1-2,12H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFXPDZQGCXPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216001-04-5 | |
Record name | [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.